2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
CAS No.: 85721-08-0
Cat. No.: VC17219484
Molecular Formula: C14H7ClF4O
Molecular Weight: 302.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85721-08-0 |
|---|---|
| Molecular Formula | C14H7ClF4O |
| Molecular Weight | 302.65 g/mol |
| IUPAC Name | [2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H |
| Standard InChI Key | WOLOCKQZPBSLPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of two phenyl rings connected by a carbonyl group (). The first ring contains a chlorine atom at the 2-position and a trifluoromethyl group () at the 5-position, while the second ring has a fluorine atom at the 4'-position . This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic reactions.
Table 1: Comparative Structural Analysis of Benzophenone Derivatives
The trifluoromethyl group’s strong electron-withdrawing effect enhances the compound’s electrophilicity, making it reactive toward nucleophilic attack . The fluorine and chlorine atoms further polarize the aromatic rings, facilitating interactions with biological targets such as enzymes and receptors.
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar geometry for the aromatic rings, with the carbonyl group adopting a trans configuration relative to the trifluoromethyl substituent .
Synthesis and Production
Friedel-Crafts Acylation
The primary synthetic route involves reacting 2-chloro-5-(trifluoromethyl)benzoyl chloride with fluorobenzene in the presence of aluminum chloride () as a Lewis acid . The reaction proceeds under anhydrous conditions at 50–60°C, yielding the product in 65–75% purity .
Key Parameters:
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Catalyst Loading: 1.2 equivalents of .
Alternative Methods
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Suzuki-Miyaura Coupling: Aryl boronic acids react with halogenated benzophenones in the presence of palladium catalysts, enabling the introduction of fluorinated groups.
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Grignard Reaction: Organomagnesium reagents add to ketones, though this method is less efficient for trifluoromethyl-substituted substrates.
Physicochemical Properties
Thermal and Physical Characteristics
The compound’s high boiling point and low vapor pressure make it suitable for high-temperature applications, such as polymer synthesis. Its lipophilicity () suggests good membrane permeability, a desirable trait for pharmaceutical agents.
Solubility and Stability
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Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Stable under inert atmospheres but hydrolyzes slowly in humid environments.
Chemical Reactivity and Applications
Electrophilic Aromatic Substitution
The electron-deficient rings undergo nitration and sulfonation at the meta position relative to the trifluoromethyl group. For example, nitration with produces 3-nitro derivatives, which are intermediates in dye synthesis.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is susceptible to displacement by amines or alkoxides. This reactivity is exploited in pharmaceutical chemistry to create analogs of empagliflozin, a sodium-glucose cotransporter inhibitor .
Catalytic Applications
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates in Suzuki-Miyaura and Heck reactions.
Industrial and Research Applications
Polymer Science
The compound acts as a photoinitiator in UV-curable resins, where its benzophenone core generates free radicals upon irradiation.
Pharmaceutical Intermediates
It is a key precursor in synthesizing empagliflozin and other SGLT2 inhibitors, with global production exceeding 10 metric tons annually .
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